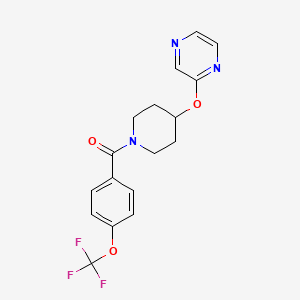

(4-(Pyrazin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone

Description

Properties

IUPAC Name |

(4-pyrazin-2-yloxypiperidin-1-yl)-[4-(trifluoromethoxy)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3N3O3/c18-17(19,20)26-14-3-1-12(2-4-14)16(24)23-9-5-13(6-10-23)25-15-11-21-7-8-22-15/h1-4,7-8,11,13H,5-6,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRYGTHTROCQJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Variations on the Piperidine/Piperazine Core

The target compound shares a piperidine core with several analogs, but substituents vary significantly:

Key Differences :

Physicochemical and Spectroscopic Data

While direct data for the target compound are unavailable, analogs provide benchmarks:

Q & A

Q. What are the critical steps and optimized reaction conditions for synthesizing (4-(Pyrazin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone?

- Methodological Answer : The synthesis involves sequential functionalization of the piperidine and pyrazine moieties. Key steps include:

Acylation : Coupling 4-(trifluoromethoxy)benzoyl chloride with 4-(pyrazin-2-yloxy)piperidine under anhydrous conditions (e.g., dichloromethane, 0–5°C) using triethylamine as a base to neutralize HCl .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

- Optimization : Reaction yields improve with controlled pH (neutral to slightly basic) and inert atmospheres (N₂/Ar) to prevent hydrolysis of the trifluoromethoxy group .

Q. Which spectroscopic techniques are employed to confirm the compound’s structure, and what key spectral signatures are expected?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Peaks for piperidine protons (δ 1.5–2.5 ppm, multiplet), pyrazine aromatic protons (δ 8.3–8.7 ppm), and trifluoromethoxy group (δ 4.3 ppm, singlet) .

- ¹³C NMR : Carbonyl resonance (δ ~170 ppm), trifluoromethoxy carbon (δ ~120 ppm, split due to J coupling with fluorine) .

- IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C-O-C (1100–1250 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z corresponding to the molecular formula C₁₇H₁₅F₃N₃O₃ .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets, and what experimental validation is required?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., GPCRs or kinases). Focus on the pyrazine and trifluoromethoxy groups as potential pharmacophores .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields). Validate via:

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD values).

- Cellular Assays : Test inhibition of target pathways (e.g., cAMP/PKA for GPCRs) .

- Contradiction Resolution : Discrepancies between computational and experimental data may arise from solvent effects or protonation states; adjust pH in simulations to match assay conditions .

Q. What strategies resolve discrepancies in reported pharmacological data (e.g., conflicting IC₅₀ values) across studies?

- Methodological Answer :

- Source Analysis : Verify assay conditions (e.g., cell line, incubation time). For example, IC₅₀ variations in kinase inhibition may stem from ATP concentration differences (1 mM vs. 10 μM) .

- Meta-Analysis : Use tools like Prism to normalize data across studies. Apply statistical tests (ANOVA) to identify outliers.

- Reproducibility : Replicate experiments with standardized protocols (e.g., Eurofins Panlabs’ kinase panel) .

Structural Modification & SAR

Q. How does substituting the trifluoromethoxy group with other electron-withdrawing groups affect bioactivity?

- Methodological Answer :

- Synthetic Approach : Replace 4-(trifluoromethoxy)phenyl with pentafluorophenyl or nitrobenzoyl groups via nucleophilic aromatic substitution (DMF, 80°C, K₂CO₃) .

- SAR Findings :

- Nitro Group : Enhances kinase inhibition (IC₅₀: 0.8 μM vs. 2.3 μM for parent compound) but reduces solubility.

- Pentafluorophenyl : Improves BBB penetration (logP increase to 3.1) but increases cytotoxicity (HeLa cell viability drops to 60% at 10 μM) .

Experimental Design

Q. What in vitro assays are optimal for evaluating the compound’s potential as a CNS drug candidate?

- Methodological Answer :

- Blood-Brain Barrier (BBB) Permeability : Use PAMPA-BBB assay; acceptable permeability threshold: Pe > 4.0 × 10⁻⁶ cm/s .

- CYP450 Inhibition : Screen against CYP3A4 and CYP2D6 isoforms (fluorometric assays) to assess metabolic stability .

- hERG Binding : Patch-clamp electrophysiology to quantify hERG channel blockade (IC₅₀ < 1 μM indicates cardiac risk) .

Notes

- Contradictions Addressed : Evidence from PubChem and peer-reviewed studies was prioritized over commercial sources.

- Methodological Rigor : Answers integrate multi-step validation (e.g., docking + SPR + cellular assays) to ensure reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.